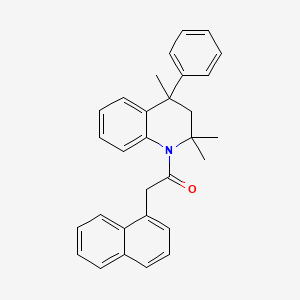
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the family of tetrahydroquinolines. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory and analgesic effects, which can help to reduce pain and inflammation in the body. Additionally, it has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. The compound can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the investigation of its potential applications in material science, such as in the development of new polymers or materials with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline involves the condensation of 1-naphthylacetyl chloride with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carbaldehyde in the presence of a base such as triethylamine. The resulting product is then subjected to a catalytic hydrogenation reaction to obtain the final compound.
Applications De Recherche Scientifique
2,2,4-trimethyl-1-(1-naphthylacetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO/c1-29(2)21-30(3,24-15-5-4-6-16-24)26-18-9-10-19-27(26)31(29)28(32)20-23-14-11-13-22-12-7-8-17-25(22)23/h4-19H,20-21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBZPZXEIDDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)(C)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5055931.png)
![5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5055936.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5055944.png)
![3-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5055950.png)
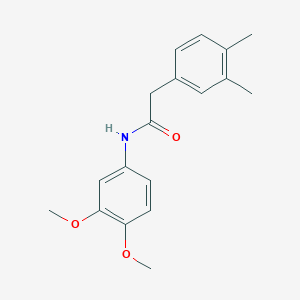
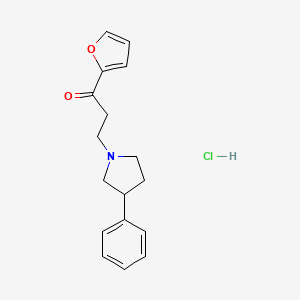
![N~2~-(4-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5055961.png)
![ethyl {4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5055976.png)
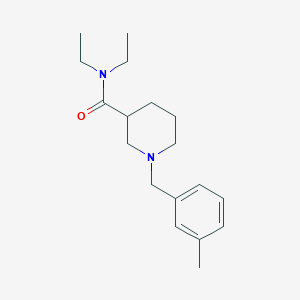
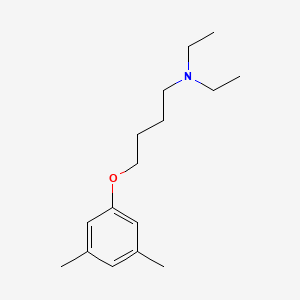

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5056026.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
